Structural Differentiation: 4-Carboxamide vs. 3-Carboxamide Regioisomer SCD1 Pharmacophore Precision
A critical decision point in sourcing is selecting the correct piperidine-carboxamide regioisomer. The target molecule is the piperidine-4-carboxamide (CAS 1105233-44-0), which positions the furan-2-ylmethylamide substituent at the 4-position of the piperidine ring . In contrast, a closely related regioisomer, the piperidine-3-carboxamide (CAS 1202997-94-1), attaches the identical substituent at the 3-position. In the foundational SCD1 inhibitor pharmacophore, the orientation of the bicyclic heteroaryl-piperidine core is essential for target binding, and the vector defined by the 4-carboxamide is a key feature of the most potent, orally bioavailable candidates identified in the lead optimization programs [1]. While no direct biological comparison of these two specific regioisomers is publicly available, the patent literature explicitly demonstrates that the 4-carboxamide template was optimized for efficacy, implying a regioisomeric preference driven by potency and selectivity data [1].
| Evidence Dimension | Regioisomer of piperidine-carboxamide linker |
|---|---|
| Target Compound Data | Piperidine-4-carboxamide (1,4-disubstituted piperidine core) |
| Comparator Or Baseline | Piperidine-3-carboxamide (CAS 1202997-94-1) |
| Quantified Difference | Qualitative difference in pharmacophoric geometry; no direct comparative IC50 data available in the public domain for these two specific compounds. |
| Conditions | Structural comparison based on chemical identity; SCD1 pharmacophore model from Yang et al., 2014 |
Why This Matters
Procuring the wrong regioisomer will introduce a fundamental spatial change in the pharmacophore, likely resulting in a complete loss of on-target SCD1 activity and rendering the compound useless for mechanism-of-action studies.
- [1] Yang, S.-M., Tang, Y., Rano, T. A., Lu, H., Kuo, G.-H., Gaul, M. D., ... & Murray, W. V. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & medicinal chemistry letters, 24(5), 1437-1441. View Source
